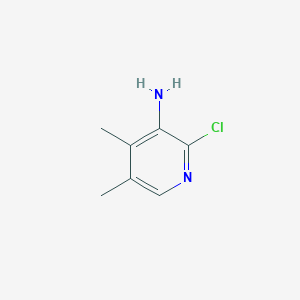
2-Chloro-4,5-dimethylpyridin-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-4,5-dimethylpyridin-3-amine is a chemical compound with the molecular formula C7H9ClN2 and a molecular weight of 156.61 g/mol It is a derivative of pyridine, characterized by the presence of chlorine and methyl groups on the pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4,5-dimethylpyridin-3-amine can be achieved through several methods. One common approach involves the reaction of 2-chloro-3-amino-4-methylpyridine with appropriate reagents under controlled conditions . Another method includes the use of palladium-catalyzed Suzuki cross-coupling reactions, which have been shown to produce pyridine derivatives in moderate to good yields .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as chlorination, amination, and purification to obtain the desired compound .
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-4,5-dimethylpyridin-3-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions to form different products.
Common Reagents and Conditions
Substitution Reactions: Reagents such as arylboronic acids in the presence of palladium catalysts are commonly used.
Oxidation and Reduction Reactions: Reagents like sodium hypochlorite (NaClO) and sodium hydroxide (NaOH) are used for oxidation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with arylboronic acids can yield various aryl-substituted pyridine derivatives .
Wissenschaftliche Forschungsanwendungen
2-Chloro-4,5-dimethylpyridin-3-amine has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2-Chloro-4,5-dimethylpyridin-3-amine involves its interaction with specific molecular targets and pathways. The compound’s reactivity is influenced by the presence of the chlorine and methyl groups on the pyridine ring, which can affect its binding to target molecules and its overall chemical behavior .
Vergleich Mit ähnlichen Verbindungen
2-Chloro-4,5-dimethylpyridin-3-amine can be compared with other similar compounds, such as:
2-Chloro-3-amino-4-methylpyridine: Similar in structure but differs in the position of the chlorine and amino groups.
5-Bromo-2-methylpyridin-3-amine: Contains a bromine atom instead of chlorine, leading to different reactivity and applications.
Eigenschaften
Molekularformel |
C7H9ClN2 |
|---|---|
Molekulargewicht |
156.61 g/mol |
IUPAC-Name |
2-chloro-4,5-dimethylpyridin-3-amine |
InChI |
InChI=1S/C7H9ClN2/c1-4-3-10-7(8)6(9)5(4)2/h3H,9H2,1-2H3 |
InChI-Schlüssel |
LGDXPOXBLZOADQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CN=C(C(=C1C)N)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(Z)-but-2-enedioic acid;4-[[3-(3-ethyl-1-methylazepan-3-yl)phenoxy]carbonylamino]benzoic acid](/img/structure/B13646684.png)

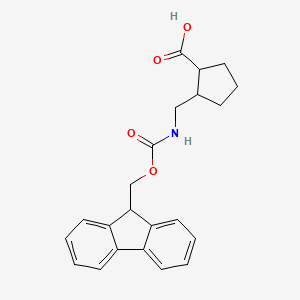
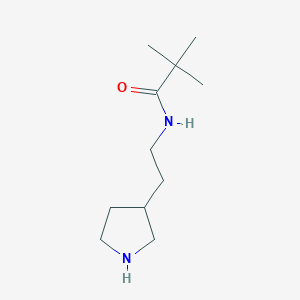
![Tert-butyl 7-azabicyclo[2.2.1]heptane-7-carboxylate](/img/structure/B13646702.png)
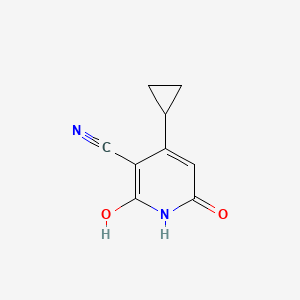
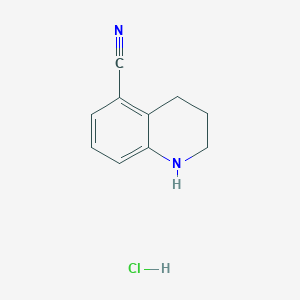
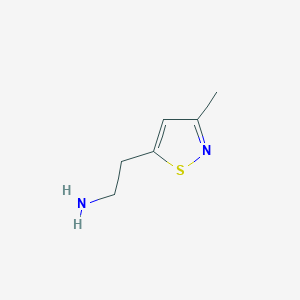
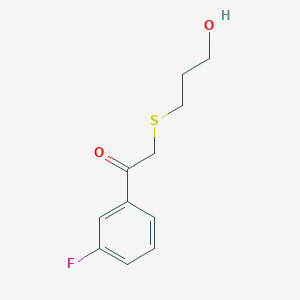
![1,8-Naphthyridine-2-acetonitrile, I+/--[(dimethylamino)methylene]-](/img/structure/B13646723.png)
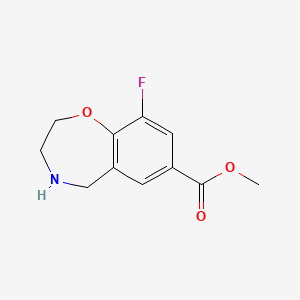
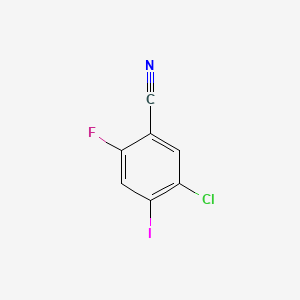
![4-[3-(4-aminophenyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]aniline](/img/structure/B13646765.png)

